molecular formula C15H16O10 B030617 (2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 1093679-71-0

(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B030617
CAS No.: 1093679-71-0
M. Wt: 356.28 g/mol
InChI Key: LTGOIJNQWZWJRF-ZYZFHZPYSA-N
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Description

Caffeic acid 4-O-glucuronide is a derivative of caffeic acid, a naturally occurring hydroxycinnamic acid found in various plants. This compound is formed when caffeic acid undergoes glucuronidation, a process where glucuronic acid is added to the molecule. Caffeic acid 4-O-glucuronide is known for its antioxidant properties and is often studied for its potential health benefits and applications in various fields.

Mechanism of Action

Target of Action

Caffeic acid 4-O-glucuronide (CA4G) primarily targets the pleckstrin homology (PH) domain of AKT . AKT, also known as Protein Kinase B, plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

CA4G interacts with its target by binding to the PH domain of AKT at a key Arg-25 site . The carbonyl group in the glucuronic acid structure of CA4G is involved in this binding . This interaction inhibits the recruitment of the AKT PH domain to the membrane, while simultaneously increasing the activity of AKT .

Biochemical Pathways

The interaction of CA4G with AKT affects the AKT signaling pathway . Specifically, it increases the phosphorylation of the downstream glycogen synthase kinase 3β (GSK3β) of the AKT signaling pathway . This leads to an increase in glucose consumption, thus improving glucose metabolism .

Pharmacokinetics

The pharmacokinetics of CA4G, like other phenolic compounds, involves processes such as absorption, distribution, metabolism, and excretion . . It’s worth noting that the metabolism of phenolic compounds is of high importance since their metabolites could either lose the activity or be even more potent compared to the parent compounds .

Result of Action

The result of CA4G’s action is an increase in glucose consumption . This is achieved through the activation of AKT by targeting the PH domain, which in turn improves glucose metabolism . This suggests that CA4G and similar metabolites of phenolic acids, which contain glucuronic acid, are key active substances .

Action Environment

The action, efficacy, and stability of CA4G can be influenced by various environmental factors. For instance, food processing, dietary intake, and bioaccessibility can have a high impact on the ability of CA4G to reach the target tissue and exert its biological activities . Furthermore, factors such as ultraviolet radiation can potentially affect the antioxidant properties of phenolic compounds like CA4G .

Preparation Methods

Synthetic Routes and Reaction Conditions

Caffeic acid 4-O-glucuronide can be synthesized through enzymatic glucuronidation. This process involves the use of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and glucuronosyltransferase enzymes to catalyze the reaction. The reaction typically occurs under mild conditions, with the enzyme and substrate being incubated together in an aqueous buffer solution at a controlled temperature and pH.

Industrial Production Methods

Industrial production of caffeic acid 4-O-glucuronide may involve biotechnological approaches, such as using genetically engineered microorganisms that express the necessary glucuronosyltransferase enzymes. These microorganisms can be cultured in bioreactors, where they produce the compound in large quantities. The product is then extracted and purified using techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Caffeic acid 4-O-glucuronide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Although less common, reduction reactions can convert the compound back to its parent caffeic acid.

    Substitution: The glucuronic acid moiety can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur in aqueous solutions at room temperature.

    Reduction: Reducing agents such as sodium borohydride can be used, often in alcoholic solvents.

    Substitution: Substitution reactions may require catalysts or specific reagents, such as acids or bases, to facilitate the exchange of functional groups.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Caffeic acid.

    Substitution: Various glucuronide derivatives depending on the substituent introduced.

Scientific Research Applications

Caffeic acid 4-O-glucuronide has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study glucuronidation processes and the behavior of phenolic compounds.

    Biology: Researchers investigate its role in plant metabolism and its effects on cellular processes.

    Medicine: The compound is studied for its potential antioxidant, anti-inflammatory, and anticancer properties. It may also have applications in the treatment of metabolic disorders.

    Industry: Caffeic acid 4-O-glucuronide is explored for its use in food preservation, cosmetics, and pharmaceuticals due to its antioxidant properties.

Comparison with Similar Compounds

Caffeic acid 4-O-glucuronide is similar to other glucuronide derivatives of phenolic acids, such as ferulic acid 4-O-glucuronide and p-coumaric acid 4-O-glucuronide. These compounds share similar antioxidant properties but differ in their specific molecular structures and biological activities. Caffeic acid 4-O-glucuronide is unique due to its specific glucuronidation pattern and the particular health benefits associated with caffeic acid.

List of Similar Compounds

  • Ferulic acid 4-O-glucuronide
  • p-Coumaric acid 4-O-glucuronide
  • Sinapic acid 4-O-glucuronide
  • Chlorogenic acid

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O10/c16-7-5-6(2-4-9(17)18)1-3-8(7)24-15-12(21)10(19)11(20)13(25-15)14(22)23/h1-5,10-13,15-16,19-21H,(H,17,18)(H,22,23)/b4-2+/t10-,11-,12+,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGOIJNQWZWJRF-ZYZFHZPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10648957
Record name 4-[(E)-2-Carboxyethenyl]-2-hydroxyphenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093679-71-0
Record name 4-[(E)-2-Carboxyethenyl]-2-hydroxyphenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10648957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 2
(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 4
(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 5
(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Reactant of Route 6
(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Customer
Q & A

Q1: How is caffeic acid 4-O-glucuronide formed in the body?

A: Caffeic acid 4-O-glucuronide is a metabolite of caffeic acid, a phenolic compound found in various plants. Research suggests that after oral ingestion of plant extracts containing caffeic acid, it undergoes metabolism, including glucuronidation. [] This process involves the addition of glucuronic acid to the caffeic acid molecule, forming caffeic acid 4-O-glucuronide. [] This conjugation typically occurs in the liver and enhances the water solubility of caffeic acid, facilitating its excretion. []

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